molecular formula C7H4ClIN2 B1465055 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1190314-63-6

7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1465055
CAS RN: 1190314-63-6
M. Wt: 278.48 g/mol
InChI Key: ULEDVTPVGSCZIG-UHFFFAOYSA-N
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Description

7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the empirical formula C6H3ClIN3 . It is a solid substance and is part of a class of compounds known as halogenated heterocycles .


Molecular Structure Analysis

The molecular structure of 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine includes a pyrrole moiety fused to a pyridine nucleus . The compound has a molecular weight of 279.47 .


Chemical Reactions Analysis

While specific chemical reactions involving 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine are not detailed in the literature, related compounds have shown potent activities against various biological targets. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent activities against FGFR1, 2, and 3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine serves as a key intermediate in the synthesis of various heterocyclic compounds. Its structure is conducive to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This versatility makes it valuable for constructing complex molecules with potential biological activity .

Biomedical Research

In biomedical research, this compound has been utilized to develop new medications. Its core structure is similar to that of nucleotides, making it a candidate for the synthesis of analogs that could interact with DNA or RNA, potentially leading to new treatments for genetic diseases .

Neurological Disease Treatment

Researchers have explored the use of pyrrolo[2,3-c]pyridine derivatives in the treatment of neurological diseases. These compounds can cross the blood-brain barrier and have been investigated for their potential to modulate neurotransmitter systems, which is crucial in managing conditions like Alzheimer’s and Parkinson’s disease .

Antidiabetic Applications

The antidiabetic properties of pyrrolo[2,3-c]pyridine derivatives have been studied, with some compounds showing promise in regulating blood sugar levels. This research is significant for the development of new antidiabetic drugs that could offer alternative mechanisms of action compared to existing medications .

Antimycobacterial Activity

Pyrrolo[2,3-c]pyridine derivatives have demonstrated antimycobacterial activity, suggesting their potential use in combating bacterial infections, particularly tuberculosis. The structural flexibility of these compounds allows for the optimization of their antibacterial properties through chemical modifications .

Antitumor and Antiviral Properties

The antitumor and antiviral activities of pyrrolo[2,3-c]pyridine derivatives have been a focus of research due to their ability to interfere with cellular processes that are essential for the proliferation of cancer cells and viruses. This line of research is crucial for the discovery of new therapeutic agents for cancer and viral infections .

properties

IUPAC Name

7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEDVTPVGSCZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271043
Record name 7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine

CAS RN

1190314-63-6
Record name 7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 7-chloro-1H-pyrrolo[2,3-c]pyridine (0.75 g, 4.92 mmol) and N-iodo-succinimide (1.2 g, 5.41 mmol) was added acetonitrile (31 mL) and the solution was heated to 75 C. After 1 h, the mixture was cooled to r.t., the formed solid was filtered, washed with acetonitrile, and dried to yield the title product (1.2 g). HRMS (ESI) calc (M+H)+=278.9180. found 278.9181.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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